molecular formula C27H25N5O4S B12013848 2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate

2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate

Cat. No.: B12013848
M. Wt: 515.6 g/mol
InChI Key: LHXXMXVXWZTZJR-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the acetyl-hydrazono moiety. The final step involves the esterification of the phenyl acetate. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the hydrazono moiety, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the phenyl acetate ester.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides, while reduction of the hydrazono moiety can produce amines.

Scientific Research Applications

2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Although not yet approved for clinical use, the compound is explored for its potential therapeutic effects. Studies focus on its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: In industrial research, the compound is used to develop new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate involves its interaction with specific molecular targets. The triazole ring and the sulfanyl-acetyl-hydrazono moiety are key functional groups that contribute to its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and thereby exerting its effects. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H25N5O4S

Molecular Weight

515.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C27H25N5O4S/c1-18-9-12-21(13-10-18)26-30-31-27(32(26)22-7-5-4-6-8-22)37-17-25(34)29-28-16-20-11-14-23(36-19(2)33)24(15-20)35-3/h4-16H,17H2,1-3H3,(H,29,34)/b28-16+

InChI Key

LHXXMXVXWZTZJR-LQKURTRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OC(=O)C)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OC(=O)C)OC

Origin of Product

United States

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